1-Nonanol, 2-butyl-

Descripción general

Descripción

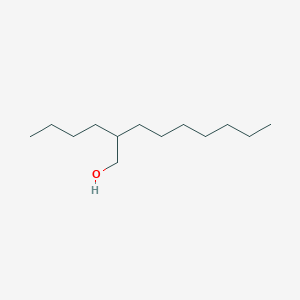

1-Nonanol, 2-butyl- is a fatty alcohol with a molecular structure that includes a nine-carbon chain with a hydroxyl group (-OH) attached to the first carbon and a butyl group attached to the second carbon. This compound is a colorless, oily liquid with a citrus-like odor, similar to citronella oil. It is primarily used in the manufacture of artificial lemon oil and various esters used in perfumery and flavors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Nonanol, 2-butyl- can be synthesized through several methods, including:

Hydroformylation of Octenes: This process involves the reaction of octenes with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form aldehydes, which are then hydrogenated to produce nonanols.

Dimerization of Butenes: This method involves the dimerization of butenes to form octenes, which are then hydroformylated and hydrogenated to produce nonanols.

Industrial Production Methods: The industrial production of 1-Nonanol, 2-butyl- typically involves the hydroformylation of octenes followed by hydrogenation. This process is efficient and scalable, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 1-Nonanol, 2-butyl- undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group, forming aldehydes or carboxylic acids.

Reduction: The compound can be reduced to alkanes using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids

Reduction: Alkanes

Substitution: Alkyl halides

Aplicaciones Científicas De Investigación

Chemistry

1-Nonanol, 2-butyl- serves as a solvent and an intermediate in organic synthesis. It is involved in various chemical reactions including oxidation, reduction, and substitution, allowing for the formation of diverse chemical products such as aldehydes, carboxylic acids, and alkyl halides.

Biology

The compound has been studied for its antifungal properties , particularly against Aspergillus flavus. Research indicates that 1-nonanol can inhibit the growth of this fungus, making it a potential candidate for agricultural applications or as a preservative in food products .

Medicine

Due to its amphiphilic nature, 1-nonanol, 2-butyl- is being investigated for its potential use in drug delivery systems. Its ability to interact with cell membranes may enhance the efficacy of therapeutic compounds by improving their bioavailability.

Industry

In industrial applications, 1-nonanol, 2-butyl- is utilized in the manufacture of various products:

- Artificial Lemon Oil : Its citrus-like odor makes it suitable for use in flavoring agents and fragrances.

- Perfumes and Flavors : It acts as an important ingredient in the formulation of scented products.

Case Study 1: Antifungal Activity Against Aspergillus flavus

Research has demonstrated that 1-nonanol inhibits the growth of Aspergillus flavus, suggesting its potential role as a natural antifungal agent in food preservation. The study observed significant reductions in fungal colony growth when exposed to varying concentrations of the compound .

Case Study 2: Drug Delivery Systems

A study explored the use of amphiphilic compounds like 1-nonanol in enhancing drug solubility and stability. The findings indicated that incorporating this compound into drug formulations improved bioavailability due to its ability to facilitate transport across biological membranes.

Mecanismo De Acción

The mechanism of action of 1-Nonanol, 2-butyl- involves its interaction with cell membranes and mitochondrial function. It disrupts cell membrane integrity, leading to increased membrane permeability and leakage of intracellular contents. Additionally, it affects mitochondrial function by inhibiting enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation, leading to the accumulation of reactive oxygen species and induction of apoptosis .

Comparación Con Compuestos Similares

2-Nonanol: An isomer of 1-Nonanol with the hydroxyl group attached to the second carbon.

Isononyl Alcohol: A mixture of isomers produced by hydroformylation of octenes.

Uniqueness: 1-Nonanol, 2-butyl- is unique due to the presence of the butyl group attached to the second carbon, which imparts different chemical and physical properties compared to its isomers. This structural difference affects its reactivity, solubility, and applications in various fields .

Actividad Biológica

1-Nonanol, 2-butyl- (CAS No. 51655-57-3) is a straight-chain alcohol that has garnered attention for its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

1-Nonanol, 2-butyl- is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H28O |

| Molecular Weight | 200.37 g/mol |

| Boiling Point | 230 °C |

| Melting Point | -5 °C |

| Density | 0.826 g/mL at 25 °C |

The biological activity of 1-Nonanol, 2-butyl- is primarily attributed to its ability to interact with various biological systems:

- Antimicrobial Activity : Research indicates that long-chain alcohols like 1-nonanol can exhibit antimicrobial properties by disrupting microbial cell membranes. This disruption leads to increased permeability and ultimately cell lysis .

- Neuroactive Effects : Studies have shown that alcohols with longer carbon chains can influence neuronal activity by modulating ion channels. For instance, nonanol has been reported to reduce the mean open time of ion channels in neurons, suggesting a role in altering synaptic transmission .

- Endocrine Disruption : Some studies suggest that certain alcohols may mimic hormonal activity, potentially interfering with endocrine signaling pathways. This could lead to hormonal imbalances and associated health effects.

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various alcohols, including 1-nonanol, against common pathogens. The results demonstrated that higher concentrations of nonanol significantly inhibited bacterial growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5% |

| Escherichia coli | 1% |

| Pseudomonas aeruginosa | 0.75% |

Neurotoxicity Assessment

Research assessing the neurotoxic potential of long-chain alcohols found that exposure to high concentrations of 1-nonanol resulted in observable behavioral changes in animal models:

- Observed Effects : Ataxia and hypoactivity were noted at doses above 500 mg/kg.

- No Observable Adverse Effect Level (NOAEL) : Established at 125 mg/kg for repeated oral exposure .

Environmental Impact

The biodegradability of 1-nonanol has been studied in various environmental contexts. It is shown to degrade in mixed cultures and sludge screening tests, indicating a relatively low environmental persistence.

Propiedades

IUPAC Name |

2-butylnonan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-3-5-7-8-9-11-13(12-14)10-6-4-2/h13-14H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTLPYDMDDEHHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCCC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431050 | |

| Record name | 1-Nonanol, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51655-57-3 | |

| Record name | 1-Nonanol, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.